molecular formula C2H3N3O2 B074874 Azido(methoxy)methanone CAS No. 1516-56-9

Azido(methoxy)methanone

Cat. No.: B074874
CAS No.: 1516-56-9
M. Wt: 101.06 g/mol
InChI Key: QOHNHTHTTUJQEY-UHFFFAOYSA-N
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Description

Azido(methoxy)methanone is an organic compound with the molecular formula C2H3N3O2 It is characterized by the presence of an azido group (-N3) and a methoxy group (-OCH3) attached to a methanone (carbonyl) group

Mechanism of Action

Target of Action

Azido(methoxy)methanone, like other azido compounds, is primarily used in organic synthesis . The primary targets of azido compounds are typically organic molecules that can undergo reactions with the azido group. The azido group is highly reactive due to the presence of three nitrogen atoms, which can participate in a variety of chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with other molecules through its azido group. The azido group can undergo a variety of reactions, including nucleophilic addition and cycloaddition reactions . For instance, azido compounds can react with alkynes to form 1,2,3-triazoles in a process known as the Huisgen cycloaddition or “click” reaction . This reaction is often catalyzed by copper(I), leading to the formation of 1,4-disubstituted 1,2,3-triazoles .

Biochemical Pathways

This compound, like other azido compounds, can participate in various biochemical pathways. For instance, azido compounds can be used in the synthesis of various heterocycles . These heterocycles can have various biological activities, depending on their structure and the presence of other functional groups .

Pharmacokinetics

The azido group, for instance, is polar and can form hydrogen bonds, which could influence the compound’s solubility and transport across biological membranes .

Result of Action

The result of the action of this compound would depend on the specific reactions it undergoes. For instance, in the Huisgen cycloaddition reaction, this compound could react with an alkyne to form a 1,2,3-triazole . This reaction could be used to synthesize new compounds with potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido(methoxy)methanone can be synthesized through several methods, typically involving the introduction of the azido group to a suitable precursor. One common method involves the reaction of methoxyacetyl chloride with sodium azide in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is typically carried out at low temperatures to prevent decomposition of the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the process, given the potentially hazardous nature of azides. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Azido(methoxy)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution: Formation of azido-substituted derivatives.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Azido(methoxy)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.

Comparison with Similar Compounds

Azido(methoxy)methanone can be compared with other azido compounds, such as:

    Azidomethane (CH3N3): Similar in structure but lacks the methoxy and carbonyl groups.

    Azidoacetone (C3H5N3O): Contains an additional carbon atom and a ketone group.

    Azidobenzene (C6H5N3): Contains a benzene ring instead of the methoxy group.

Properties

IUPAC Name

methyl N-diazocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHNHTHTTUJQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501898
Record name Methyl carbonazidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-56-9
Record name Methyl carbonazidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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